![molecular formula C25H29FN2O3S B2442781 3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892788-63-5](/img/structure/B2442781.png)
3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
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Description
3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications
- Polyazoles, including poly(dimethylpyrazol)benzene ligands, have been studied as promising chelating agents in coordination chemistry . These ligands exhibit π-excess aromatic heterocycles, flat and rigid structures, and thermal stability. The properties of complexes formed with these ligands depend on the nature of the ligands bound to the metal ion. Specifically, poly(3,5-dimethylpyrazole-1-ylmethyl)benzene ligands (Fig. 1) consist of a central benzene ring attached to three (L1) or six (L2) identical arms of (3,5-dimethylpyrazole-1-ylmethyl) groups, with each arm being a methylene group bonded to an N-pyrazole ring .
- In situ complexes of multidentate ligands, including those formed by poly(3,5-dimethylpyrazole-1-ylmethyl)benzene, have been investigated for their catecholase activity. These complexes can oxidize catechol substrates. Notably, the catalytic activities are influenced by factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, the metal ion, and the counter-ion. For instance, the complex L1/Cu(CH3COO)2, in a 1:2 molar ratio, exhibits the highest activity in the oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l^-1 min^-1 .
- While specific studies on this compound are limited, benzimidazole molecules (which share some structural similarities with the compound) have been verified to be effective against various strains of microorganisms. Benzimidazoles are considered bioactive heterocyclic compounds with a wide range of biological activities .
- Although not directly studied for this compound, transition metal-catalyzed reactions play a crucial role in various fields. For instance, Suzuki–Miyaura cross-coupling, which forms carbon–carbon bonds, is widely applied due to its mild reaction conditions and functional group tolerance .
Catalysis and Coordination Chemistry
Catecholase Activity and Oxidation Studies
Biological and Medicinal Applications
Transition Metal-Catalyzed Reactions
properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-10-17(3)9-18(4)11-19)25(29)20-12-21(26)23(13-22(20)27)28-8-6-7-16(2)14-28/h9-13,15-16H,5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRFOCHYBKFCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one |
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